molecular formula C19H22N2O6S2 B2556483 methyl 3-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1234834-53-7

methyl 3-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2556483
CAS RN: 1234834-53-7
M. Wt: 438.51
InChI Key: YXBGFKITEIMPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain several functional groups, including a thiophene ring, a sulfamoyl group, a carboxylate group, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, and the sulfamoyl group could be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some potential properties of interest could include its melting point, boiling point, solubility, and stability. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Synthesis and Functionalization of Thiophene Derivatives : Research by Corral & Lissavetzky (1984) demonstrated a new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids starting from methyl 3-hydroxythiophene-2-carboxylate, showing potential pathways for the synthesis of complex molecules including thiophene derivatives (Corral & Lissavetzky, 1984).

  • Carbodiimide-sulfoxide Reactions for Stabilized Sulfonium Ylides : Cook & Moffatt (1968) explored the synthesis of stabilized sulfonium ylides, which are crucial intermediates in organic synthesis, highlighting the versatility of sulfoxide reactions in creating complex chemical structures (Cook & Moffatt, 1968).

  • Electrophilic Reactions Promoted by Samarium Diiodide : Yang et al. (2000) utilized thiophene-incorporating compounds for distant functionalization in electrophilic reactions, showcasing a method for creating long-chain esters with remote functional groups, which might be relevant for the synthesis of compounds with complex structures like the one (Yang et al., 2000).

Biological Applications

  • Anti-inflammatory Activity of Oxindole Derivatives : A study by Cong Ri-gang (2007) on the synthesis and anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds provides an example of the potential biological activities of structurally complex compounds, possibly suggesting similar activities for the compound (Cong Ri-gang, 2007).

  • Chirality Assignment of Carboxylic Acids : Yashima et al. (1997) detailed the preparation of polyacetylenes bearing an amino group for chirality assignment of carboxylic acids by circular dichroism, illustrating the application of complex molecules in stereochemical analysis (Yashima et al., 1997).

  • Enhancement of Iron Excretion : The study by Molenda, Jones, & Basinger (1994) on the enhancement of iron excretion via monoanionic 3-hydroxypyrid-4-ones highlights the potential therapeutic applications of chemically complex compounds in treating metal overload conditions (Molenda, Jones, & Basinger, 1994).

Safety and Hazards

The safety and hazards of a compound are typically determined through experimental studies. These could include toxicity studies, environmental impact assessments, and evaluations of potential health effects. Without specific data on this compound, it’s difficult to provide an analysis of its safety and hazards .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further as a potential therapeutic agent .

properties

IUPAC Name

methyl 3-[[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-27-19(24)18-16(8-11-28-18)29(25,26)20-14-4-2-13(3-5-14)12-17(23)21-9-6-15(22)7-10-21/h2-5,8,11,15,20,22H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBGFKITEIMPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.